2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole compounds are recognized for their diverse biological activities and are frequently explored in medicinal chemistry for drug development. This particular compound features a unique oxazole ring, a piperazine moiety, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
The synthesis of 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid typically involves multiple steps starting from readily available precursors. The general synthetic pathway includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid features:
The InChI key for this compound is C13H19N3O5, which provides a unique identifier for its molecular structure. The canonical SMILES representation is CC(C(=O)O)N1CCN(CC1)C(=O)C2=C(N=C(O)C(=C2)C(=O)O) .
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid can undergo several types of chemical reactions:
These reactions are critical for modifying the compound's structure to enhance its biological activity or to create derivatives with novel properties.
The mechanism of action of 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems.
The compound may bind to enzymes or receptors, leading to alterations in their activity. This interaction can modulate signaling pathways involved in cell growth and apoptosis, suggesting potential therapeutic applications in diseases such as cancer.
Current research is ongoing to elucidate the exact molecular pathways and targets affected by this compound, which may provide insights into its pharmacological potential.
The physical properties of 2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid include:
Chemical properties include:
Further studies on stability under various conditions (temperature, pH) are necessary to understand its behavior in different environments.
2-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-oxazole-5-carboxylic acid has several applications in scientific research:
This compound represents a promising candidate for further exploration in both medicinal and material sciences due to its complex structure and diverse reactivity profiles.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5